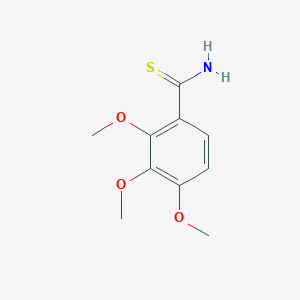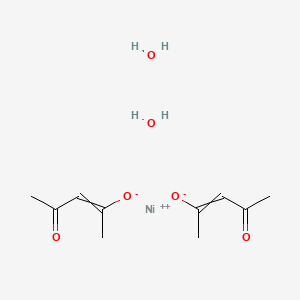
nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is known for its unique chemical structure, which includes two 4-oxopent-2-en-2-olate ligands and two water molecules. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate typically involves the reaction of nickel(II) salts with 4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ni(II) salt+24-oxopent-2-en-2-olate+2H2O→Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species.
科学研究应用
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying nickel-based drugs.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for nickel-based catalysts.
作用机制
The mechanism by which nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate exerts its effects involves coordination chemistry principles. The nickel ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the compound. This interaction can affect the reactivity and stability of the compound, making it suitable for various applications.
相似化合物的比较
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but contains cobalt instead of nickel.
Copper(II) acetylacetonate: Contains copper and exhibits different reactivity and properties.
Iron(III) acetylacetonate: Contains iron and is used in different catalytic and industrial applications.
Uniqueness
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-olate dihydrate is unique due to its specific coordination environment and the presence of nickel. This gives it distinct chemical and physical properties compared to similar compounds containing other metal ions. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
属性
分子式 |
C10H18NiO6 |
|---|---|
分子量 |
292.94 g/mol |
IUPAC 名称 |
nickel(2+);4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2 |
InChI 键 |
ATVXXIIYMWZAGX-UHFFFAOYSA-L |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



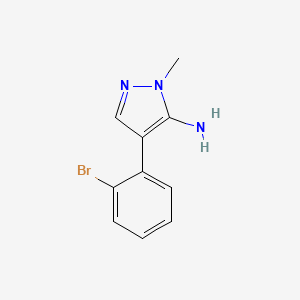
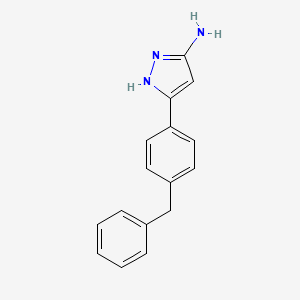
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
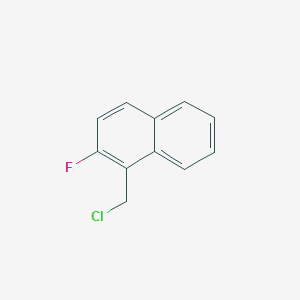
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)

![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
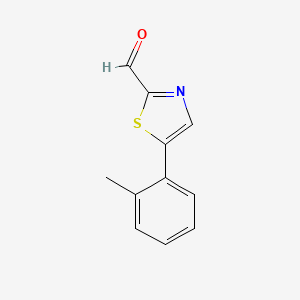
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
